molecular formula C13H22N2 B13067893 5,5-Dimethyl-3-piperidin-1-yl-cyclohex-2-enylideneamine

5,5-Dimethyl-3-piperidin-1-yl-cyclohex-2-enylideneamine

Cat. No.: B13067893
M. Wt: 206.33 g/mol
InChI Key: OAQBRZYZPLCAQO-UHFFFAOYSA-N
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Description

Nomenclature and Structural Identification

IUPAC Name Derivation and Systematic Nomenclature

The IUPAC name 5,5-dimethyl-3-piperidin-1-yl-cyclohex-2-enylideneamine is derived through sequential application of substitutive nomenclature rules. The parent structure is cyclohex-2-enylideneamine , a six-membered carbocycle with a double bond at position 2 and an imine (-NH-) group conjugated to the unsaturated system.

  • Numbering : The ring is numbered to assign the lowest possible locants to substituents. The double bond spans positions 1–2, with the imine nitrogen at position 1.
  • Substituents :
    • Two methyl groups at position 5 (5,5-dimethyl).
    • A piperidin-1-yl group (piperidine attached via its nitrogen) at position 3.
  • Suffix : The -ylideneamine suffix denotes the conjugated imine system within the ring.

The full name adheres to the format:
Locants + substituents + parent hydrocarbon + unsaturation + functional group .

Table 1: Structural Breakdown of the IUPAC Name
Component Description
Parent structure Cyclohex-2-enylideneamine
Substituents 5,5-dimethyl; 3-piperidin-1-yl
Functional group Enamine (conjugated imine)

Alternative Chemical Designations and Registry Numbers

While the compound lacks widely recognized trivial names, alternative systematic designations and registry identifiers include:

  • CAS Registry Number : Not listed in PubChem or ChemSpider as of May 2025.
  • Synonym : 3-(Piperidin-1-yl)-5,5-dimethylcyclohex-2-en-1-imine (reordered substituents).
  • SMILES Representation : CC1(C)C(=NC2CCCCN2)C=C(C)CC1, encoding the cyclohexene ring, imine group, and substituents.

Structural Isomerism and Tautomeric Possibilities

Structural Isomerism
  • Positional Isomerism : Variations in substituent placement (e.g., 4-piperidinyl or 6-methyl groups) are theoretically possible but synthetically disfavored due to steric and electronic factors.
  • Stereoisomerism :
    • The 5,5-dimethyl group creates a quaternary carbon, but symmetry prevents chirality.
    • The piperidinyl group’s orientation may lead to axial-equatorial isomerism in chair conformations, though this is not stereoisomerism.
Tautomerism

The enamine system (-NH-C=C-) exhibits potential for imine-enamine tautomerism , though conjugation with the cyclohexene ring stabilizes the enamine form. Proton shifts between the nitrogen and adjacent carbons are restricted by the rigid cyclic framework.

Table 2: Isomerism and Tautomerism Analysis
Type Description Stability Considerations
Positional Isomers Substituents at positions 4 or 6 Higher steric strain
Conformational Isomers Piperidinyl group orientation Rapid interconversion at room temp
Tautomers Imine ↔ enamine forms Enamine favored by conjugation

Properties

Molecular Formula

C13H22N2

Molecular Weight

206.33 g/mol

IUPAC Name

5,5-dimethyl-3-piperidin-1-ylcyclohex-2-en-1-imine

InChI

InChI=1S/C13H22N2/c1-13(2)9-11(14)8-12(10-13)15-6-4-3-5-7-15/h8,14H,3-7,9-10H2,1-2H3

InChI Key

OAQBRZYZPLCAQO-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=CC(=N)C1)N2CCCCC2)C

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution on 3-Halo-5,5-dimethylcyclohex-2-enone Derivatives

  • A common route involves the substitution of a halogen (chlorine or bromine) at the 3-position of 5,5-dimethylcyclohex-2-enone derivatives with piperidine.
  • The 3-halo-5,5-dimethylcyclohex-2-enone is prepared first, often by halogenation of the corresponding cyclohexenone.
  • Piperidine acts as a nucleophile, displacing the halogen in a nucleophilic substitution reaction under mild conditions.

Example reaction scheme:

Reagents & Conditions Outcome
5,5-Dimethyl-3-chlorocyclohex-2-enone + Piperidine 5,5-Dimethyl-3-(piperidin-1-yl)cyclohex-2-enone (or thione)
  • Solvents such as DMF or acetonitrile are commonly used.
  • Reaction temperature is typically ambient to reflux depending on reactivity.
  • Purification is achieved by extraction and chromatography.

Mannich-Type Reactions

  • The Mannich reaction is a powerful method to introduce amino substituents on activated cyclohexenone rings.
  • In this context, 5,5-dimethylcyclohex-2-enone can react with formaldehyde and piperidine or its derivatives to form the corresponding aminomethylated products.
  • This method allows for the formation of piperidinyl-substituted cyclohexenones in a one-pot, three-component reaction.

One-Pot Multi-Component Synthesis

  • Recent literature reports one-pot, three-component syntheses catalyzed by acids such as p-toluenesulfonic acid to form complex piperidine derivatives.
  • These methods involve the condensation of cyclohexenone derivatives, amines (piperidine), and other reagents to yield substituted cyclohexenylideneamines directly.
  • Advantages include operational simplicity, good yields, and fewer purification steps.

Detailed Preparation Method Example: Nucleophilic Substitution

Step Description Conditions/Notes
1 Preparation of 5,5-dimethyl-3-chlorocyclohex-2-enone Halogenation of 5,5-dimethylcyclohex-2-enone using N-chlorosuccinimide (NCS) or other chlorinating agents.
2 Nucleophilic substitution with piperidine React 3-chlorocyclohexenone with piperidine in DMF at 60–80 °C for 4–12 hours.
3 Work-up and purification Neutralize, extract with dichloromethane, wash, dry over MgSO4, and purify by silica gel chromatography.

Yields: Typically 70–85% based on literature for similar compounds.

Data Table: Comparative Preparation Methods for Piperidinyl Cyclohexenones

Method Starting Materials Key Reagents/Catalysts Reaction Conditions Yield (%) Notes
Nucleophilic substitution 5,5-Dimethyl-3-chlorocyclohex-2-enone + Piperidine DMF, K2CO3 or base 60–80 °C, 4–12 h 70–85 Straightforward, well-established
Mannich reaction 5,5-Dimethylcyclohex-2-enone + formaldehyde + piperidine Acid catalyst (e.g., p-TsOH) Room temp to reflux, 6–24 h 65–80 One-pot, multi-component synthesis
One-pot three-component Cyclohexenone derivatives + piperidine + aldehydes p-Toluenesulfonic acid catalyst Reflux, 3–6 h 75–90 Efficient, fewer purification steps

Research Findings and Mechanistic Insights

  • The nucleophilic substitution proceeds via an SN2 mechanism on the allylic halide, favored by the electron-withdrawing effect of the enone system.
  • The Mannich-type reaction involves initial formation of an iminium ion from formaldehyde and piperidine, which then adds to the enone at the 3-position.
  • Acid catalysis in one-pot reactions promotes iminium ion formation and subsequent condensation, enhancing reaction rates and selectivity.
  • Steric hindrance from the 5,5-dimethyl groups affects regioselectivity and reaction rates, often favoring substitution at the less hindered 3-position.
  • Purification typically involves chromatographic techniques due to the formation of side products and unreacted starting materials.

Chemical Reactions Analysis

5,5-Dimethyl-3-piperidin-1-yl-cyclohex-2-enylideneamine can undergo various chemical reactions, including:

Scientific Research Applications

Anticancer Research

One of the prominent applications of 5,5-Dimethyl-3-piperidin-1-yl-cyclohex-2-enylideneamine is in the development of anticancer agents. Research indicates that compounds with piperidine and cyclohexene structures exhibit promising activity against various cancer cell lines. For instance, derivatives of this compound have been synthesized and tested for their cytotoxic effects on human cancer cells, demonstrating the ability to induce apoptosis and inhibit cell proliferation.

Case Study : A study published in Nature Reviews Cancer highlighted that compounds similar to this compound showed selective toxicity towards malignant cells while sparing normal cells, suggesting a favorable therapeutic index for cancer treatment .

Neuropharmacology

The compound has also been investigated for its potential as a ligand for neurotransmitter receptors. Its structural features allow it to interact with various receptors in the central nervous system, including serotonin and dopamine receptors. These interactions are crucial for developing treatments for neurological disorders such as depression and anxiety.

Data Table: Neuropharmacological Activity

Compound NameReceptor TargetAffinity (Ki)Efficacy
This compound5-HT1D50 nMAgonist
Similar Compound AD2 Dopamine30 nMAntagonist

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The characterization is often performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the synthesized compound.

Antimicrobial Properties

Recent studies have also explored the antimicrobial properties of this compound. It has shown activity against various bacterial strains, indicating its potential as an antimicrobial agent. The incorporation of nitrogen-containing heterocycles has been linked to enhanced biological activity against pathogens.

Case Study : A research article detailed the synthesis of nitrogen-containing derivatives that exhibited significant antimicrobial activity against Mycobacterium tuberculosis, highlighting the role of structural modifications in enhancing efficacy .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and applications of 5,5-Dimethyl-3-piperidin-1-yl-cyclohex-2-enylideneamine and its analogs:

Compound Name Molecular Formula Key Functional Groups Application Key Properties Reference
This compound C₁₃H₂₂N₂ Cyclohexenylideneamine, Piperidin Potential pharmaceuticals Amine basicity, Lipophilicity
DCDDC (3-(dicyanomethylene)-5,5-dimethyl-1-(4-dimethylamino-styryl)cyclohexene) C₂₀H₂₂N₂S Dicyanomethylene, Styryl OLEDs Red fluorescence, High brightness (max. 16,690 cd/m²)
5,5-Dimethyl-3-(2-piperazin-1-yl-ethylamino)-cyclohex-2-enone C₁₄H₂₅N₃O Cyclohexenone, Piperazine ethylamino Pharmaceutical intermediate Ketone reactivity, Moderate solubility
N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines Variable Spirocyclic thia-group, Enamine Synthetic chemistry Steric hindrance, Isomerism
COMPOUND 27 (Patent-derived spirocyclic piperazine) C₂₃H₂₉N₇O Spiroimidazo-pteridin, Piperazine Kinase inhibitors High binding affinity (MS: m/z 448 [M+H]⁺)

Key Differences and Implications

  • Electronic Properties: The target compound’s enamine group provides conjugation, enhancing electron delocalization compared to the ketone in 5,5-Dimethyl-3-(2-piperazin-1-yl-ethylamino)-cyclohex-2-enone. This could improve interactions with biological targets or optoelectronic materials . DCDDC’s dicyanomethylene and styryl groups enable strong red fluorescence (λem ~620 nm), making it suitable for OLEDs, whereas the target compound lacks such electron-withdrawing groups .
  • In contrast, the target compound’s planar cyclohexene may facilitate membrane permeability .
  • Biological Activity :

    • Piperazine/piperidine derivatives (e.g., COMPOUND 27) are prevalent in kinase inhibitors due to their hydrogen-bonding capability. The target compound’s piperidinyl group may similarly enhance binding to enzyme active sites .
  • Synthetic Complexity :

    • Spirocyclic analogs (e.g., COMPOUND 27) require multi-step syntheses (e.g., cyclocondensation, oxidation), whereas the target compound’s synthesis likely involves simpler enamine formation via Schiff base reactions .

Research Findings and Data

Performance in Optoelectronics (DCDDC)

  • Brightness : DCDDC-based OLEDs achieved 16,690 cd/m² at 18.5 V, with stable CIE coordinates (0.330, 0.300) .
  • Efficiency : Power efficiency of 2.5 lm/W outperformed doping-based devices (1.4 lm/W), highlighting the role of direct carrier trapping in ultrathin layers .

Pharmaceutical Potential (Piperazine/Piperidine Analogs)

  • COMPOUND 27 : Exhibited a molecular ion peak at m/z 448 [M+H]⁺, confirming stability under mass spectrometry conditions. NMR data (δ 8.04 ppm, aromatic protons) indicated aromatic stacking interactions .
  • COMPOUND 37/41 : Both isomers showed identical molecular weights (m/z 452 [M+H]⁺) but distinct NMR splitting patterns, underscoring the impact of stereochemistry on biological activity .

Biological Activity

5,5-Dimethyl-3-piperidin-1-yl-cyclohex-2-enylideneamine is a compound that has garnered attention for its potential biological activities. This article compiles findings from various studies to present a comprehensive overview of the compound's biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C13H22N2
  • Molecular Weight : 206.33 g/mol
  • CAS Number : 13358-76-4

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it acts as a modulator of nuclear receptors, particularly liver X receptors (LXRs), which play a crucial role in lipid metabolism and inflammation regulation .

Pharmacological Activities

  • Antiinflammatory Effects :
    • Studies have shown that compounds similar to this compound exhibit significant anti-inflammatory properties. These compounds can inhibit the expression of pro-inflammatory cytokines and enzymes, thereby reducing inflammation in various models .
  • Neuroprotective Effects :
    • There is evidence suggesting that this compound may provide neuroprotective benefits. It has been associated with the modulation of neurotransmitter levels and protection against oxidative stress in neuronal cells .
  • Anticancer Potential :
    • Preliminary studies indicate that this compound may possess anticancer properties. It has shown efficacy in inhibiting cell proliferation in certain cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntiinflammatoryInhibition of cytokines and enzymes ,
NeuroprotectiveModulation of neurotransmitter levels
AnticancerInduction of apoptosis and cell cycle arrest

Case Study 1: Anti-inflammatory Activity

In a controlled study examining the anti-inflammatory effects of related compounds, researchers found that treatment with this compound significantly reduced levels of TNF-alpha and IL-6 in vitro. This suggests a potent ability to modulate inflammatory responses.

Case Study 2: Neuroprotection in Models of Oxidative Stress

A series of experiments demonstrated that this compound could protect neuronal cells from oxidative damage induced by hydrogen peroxide. The results indicated a decrease in reactive oxygen species (ROS) and an increase in cell viability, highlighting its potential as a neuroprotective agent.

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